L-THREONINE (D5)
Description
Overview of L-Threonine in Biochemical Research
L-threonine occupies a central position in biochemical research due to its multifaceted roles in cellular metabolism and protein synthesis. As an essential amino acid, threonine cannot be synthesized by the human body and must be obtained through dietary sources, making it a critical component in nutritional and metabolic studies. The amino acid serves as a precursor to glycine and serine through various enzymatic pathways, with approximately 40-60% of dietary threonine being extracted by the gastrointestinal tract during first-pass metabolism.
The metabolic versatility of threonine is exemplified by its participation in three distinct catabolic pathways. The glycine-independent pathway involves threonine dehydratase, which converts L-threonine to α-ketobutyrate and ammonia, particularly active during fasting conditions. The glycine-dependent pathway operates through threonine dehydrogenase, producing 2-amino-3-oxybutyrate that subsequently degrades to acetyl-coenzyme A and glycine. Additionally, threonine aldolase facilitates the conversion of threonine to glycine and acetaldehyde, though this pathway exhibits lower enzymatic activity in most tissues.
Recent investigations have revealed the significance of threonine in maintaining intestinal homeostasis and immune function. Studies utilizing isotopic tracer techniques demonstrate that 71% of absorbed threonine is utilized for mucosal protein synthesis, particularly mucin production, which contains approximately 30% threonine residues. This substantial utilization underscores threonine's critical role in maintaining gastrointestinal barrier function and supporting the body's first line of defense against pathogens.
The enzymatic characterization of threonine-metabolizing proteins has yielded important insights into their structural and functional properties. For instance, the thermostable enzyme TM0356 from Thermotoga maritima exhibits threonine dehydratase activity with sigmoidal kinetics rather than typical Michaelis-Menten behavior, suggesting complex regulatory mechanisms. This enzyme demonstrates highest catalytic efficiency toward L-threonine while showing insensitivity to allosteric regulators at low concentrations, indicating sophisticated metabolic control systems.
Significance of Deuterium Labeling in Amino Acid Studies
Deuterium labeling represents a revolutionary approach in amino acid research, providing researchers with powerful tools to investigate metabolic pathways, protein dynamics, and cellular processes with unprecedented precision. The incorporation of deuterium atoms into amino acid structures creates stable isotopic tracers that can be detected and quantified using advanced analytical techniques without disrupting normal biological functions.
The development of site-selective deuteration methods has significantly enhanced the utility of deuterium-labeled amino acids in biochemical research. Recent advances in dual-protein enzymatic systems have enabled the production of deuterium-labeled threonine with high incorporation levels at specific carbon positions. Studies demonstrate that aliphatic amino acids, including threonine, can achieve deuterium incorporation rates of 88-99% at alpha and beta carbon positions using optimized enzymatic conditions.
Nuclear magnetic resonance spectroscopy applications have particularly benefited from deuterium-labeled threonine derivatives. The strategic placement of deuterium atoms allows for the selective observation of specific molecular regions while suppressing background signals from naturally abundant hydrogen atoms. Research utilizing uniformly deuterated threonine with selective carbon-13 methylation has enabled high-quality spectroscopic analysis of protein complexes approaching 700 kilodaltons in molecular mass.
The metabolic fate of deuterium-labeled threonine provides valuable insights into amino acid utilization patterns across different physiological states. Heavy water labeling studies reveal that deuterium incorporation occurs rapidly at stable carbon-hydrogen bonds during amino acid biosynthesis and metabolism. This incorporation pattern allows researchers to distinguish between newly synthesized and pre-existing proteins, facilitating accurate measurements of protein turnover rates in various biological systems.
Proteome-wide turnover kinetics studies have demonstrated the versatility of deuterium labeling in cellular research. The number of deuterium-accessible sites varies significantly among different amino acids, with threonine showing moderate to high accessibility depending on cellular conditions and metabolic state. These variations provide researchers with detailed information about amino acid metabolism and protein synthesis rates under different experimental conditions.
The following table summarizes key characteristics of L-Threonine (D5) and its applications in biochemical research:
| Parameter | Specification | Research Application |
|---|---|---|
| Molecular Formula | CD₃CD(OH)CD(NH₂)COOH | Isotopic tracer studies |
| Molecular Weight | 124.15 g/mol | Mass spectrometry analysis |
| Deuterium Positions | 5 positions | Site-specific labeling |
| Chemical Purity | 97-99% | High-precision experiments |
| Isotopic Enrichment | >95% | Metabolic pathway tracing |
| Storage Stability | Room temperature | Long-term research projects |
The economic synthesis of deuterium-labeled threonine has been achieved through enzymatic methods utilizing metabolic enzymes from Escherichia coli. This approach requires approximately three weeks for enzyme production and purification, ultimately yielding 1-2 grams of high-quality labeled threonine suitable for nuclear magnetic resonance applications. The resulting product demonstrates superior spectroscopic properties compared to fully protonated precursors, enabling researchers to obtain detailed structural information from complex biological systems.
Advanced applications of deuterium-labeled threonine extend to the investigation of enzyme mechanisms and protein-nucleic acid interactions. The amino acid's high propensity for surface exposure and abundance at protein-nucleic acid interfaces makes it particularly valuable for studying macromolecular complexes. Furthermore, threonine's involvement in phosphorylation-dependent signaling cascades and enzymatic mechanisms provides researchers with unique opportunities to investigate post-translational modifications and regulatory processes using isotopic labeling techniques.
Properties
Molecular Weight |
124.2 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
NMR Spectroscopy
L-Threonine (D5) is primarily used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. The dual labeling with nitrogen-15 and deuterium enhances the resolution of NMR signals, allowing for detailed observations of protein interactions and metabolic pathways. This application is crucial for understanding the biochemical roles of threonine within cellular processes .
Metabolic Tracing
In metabolic studies, L-Threonine (D5) serves as a tracer to investigate metabolic pathways involving amino acids. Its incorporation into proteins allows researchers to track threonine's role in protein synthesis and its conversion into other metabolites, such as glycine and serine . Studies have shown that L-Threonine uptake in microorganisms like Escherichia coli is facilitated by specific transporters, highlighting its importance in microbial metabolism .
Microbial Production
L-Threonine is produced commercially using genetically engineered strains of E. coli or Corynebacterium glutamicum. These strains are optimized to maximize threonine yield while minimizing the production of competing amino acids like lysine and methionine. For instance, one strain reportedly produced 82 g/L of L-threonine in just 48 hours through fermentation processes .
| Strain | Threonine Yield (g/L) | Time (hours) | Carbon Yield (%) |
|---|---|---|---|
| Genetically Engineered E. coli | 82 | 48 | 39 |
| C. glutamicum | Variable | Variable | Variable |
Animal Nutrition
L-Threonine plays a critical role in animal nutrition, particularly in poultry and livestock diets. It is essential for protein synthesis and helps improve growth rates and feed efficiency. Supplementing animal feeds with L-Threonine can mitigate the adverse effects of excess tryptophan or methionine, enhancing overall health and productivity .
Study on E. coli Transport Mechanisms
A significant study identified the yifK gene product as a novel amino acid carrier specific to L-threonine in E. coli K-12. The study demonstrated how this transporter utilizes proton motive force for substrate uptake, providing insights into threonine transport mechanisms within bacterial cells .
Threonine's Role in Lysine Production
Research on mutant strains of Brevibacterium flavum showed that threonine sensitivity affects lysine production capabilities. The study indicated that certain mutants could produce high levels of lysine when threonine concentrations were manipulated, suggesting a complex interplay between these amino acids in microbial metabolism .
Comparison with Similar Compounds
Research and Industrial Implications
- Biocatalysis : Mutant LTAs (e.g., H85F, R313F) improve yields of L-β-phenylserine (60% conversion) under kinetic control, a strategy applicable to D5-L-threonine synthesis .
- Metabolic Engineering : Strains like E. coli TWF044 produce 103.89 g/L L-threonine; isotopic variants require optimizing deuterated carbon sources .
- Disease Biomarkers : Elevated L-threonine levels signal viral hemorrhagic fevers (e.g., Lassa fever), though D5’s role here is unexplored .
Preparation Methods
Strain Engineering and Genetic Modifications
Overexpression of dps Gene in E. coli :
A patented process involves the overexpression of the dps gene, which encodes a global regulator protein in E. coli. This genetic modification enhances the strain's ability to produce L-threonine by improving stress resistance and metabolic flux towards amino acid biosynthesis.Mutagenesis and Selection :
Mutagenesis techniques generate strains resistant to antimetabolites such as α-amino-β-hydroxyvaleric acid (AHV), which selectively favors L-threonine production. Auxotrophic mutants for regulatory metabolites are also selected to increase yield.Gene Amplification of Biosynthetic Pathways :
Recombinant DNA technology is employed to amplify key biosynthesis genes for L-threonine, enhancing the metabolic pathways that lead to its production.
Fermentation Conditions
Culture Media Composition :
Typical media for fermentation include sources of nitrogen ((NH4)2SO4), phosphate (KH2PO4), magnesium sulfate (MgSO4·7H2O), calcium carbonate (CaCO3), and glucose as the carbon source. Antibiotics such as ampicillin are included to maintain plasmid stability in genetically modified strains.Fermentation Parameters :
Batch cultures are incubated at 37°C with shaking (180 rpm) to ensure aeration and optimal growth. Production phases last up to 48 hours, with monitoring of L-threonine concentration in the medium.
Carbon Flux Optimization and Metabolic Engineering
Deletion of Regulatory Genes :
Studies have shown that deleting genes such as crr and ptsG in E. coli strains improves L-threonine production by redirecting carbon flow and reducing osmotic stress.Enhancement of NAD(P)H Regeneration :
Upregulation of genes related to NAD(P)H regeneration supports the reductive biosynthesis of L-threonine, boosting yields.Thermal Switch Systems and Carbon Substrate Balancing :
Advanced genetic circuits control the balance between pyruvate and oxaloacetate pools, optimizing precursor availability for L-threonine biosynthesis, achieving yields exceeding theoretical maxima.
Incorporation of Deuterium for L-Threonine (D5) Production
The specific preparation of L-threonine (D5) involves incorporation of deuterium atoms into the molecule, replacing hydrogen atoms. This isotopic labeling is crucial for pharmacokinetic and metabolic tracing studies.
Isotopic Labeling Strategies
Fermentation with Deuterated Precursors :
Microbial fermentation can be adapted to incorporate deuterium by using deuterated water (D2O) or deuterated carbon sources during the culture process. The metabolic machinery incorporates deuterium into the amino acid during biosynthesis.Chemical Synthesis and Exchange Reactions :
Alternatively, L-threonine can be chemically synthesized or subjected to hydrogen-deuterium exchange reactions under controlled conditions to yield L-threonine (D5).
Molecular Characteristics
- L-Threonine (D5) has the molecular formula C4H4D5NO3, indicating five deuterium atoms incorporated into the molecule, increasing its molecular weight to approximately 124.15 g/mol.
Isolation and Purification of L-Threonine (D5)
After fermentation or chemical synthesis, L-threonine (D5) is isolated and purified to achieve high purity suitable for research and industrial applications.
Separation Techniques :
Ion exchange chromatography is commonly used to separate L-threonine from fermentation broth components and biomass.Concentration Methods :
Concentration of L-threonine in the medium or cells is achieved through filtration, centrifugation, and crystallization steps.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for confirming the isotopic purity of L-Threonine (D5, 15N) in biochemical studies?
- Methodological Answer : Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR identifies deuterium incorporation by analyzing peak splitting patterns, while HRMS quantifies isotopic enrichment ratios. Researchers must calibrate instruments with unlabeled L-Threonine as a reference to minimize baseline noise .
Q. How does isotopic labeling with L-Threonine (D5, 15N) enhance the study of protein synthesis dynamics?
- Methodological Answer : The compound serves as a metabolic tracer in pulse-chase experiments. By introducing labeled L-Threonine into cell cultures, researchers track its incorporation into nascent proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method quantifies turnover rates and identifies post-translational modifications dependent on threonine residues .
Q. What are the critical parameters for synthesizing L-Threonine (D5, 15N) in laboratory settings?
- Methodological Answer : Synthesis requires strict control of pH (6.8–7.2), temperature (25–30°C), and substrate concentrations to optimize enzyme activity in microbial fermentation. Deuterium is introduced via deuterated glucose precursors, while 15N is incorporated via ammonium chloride enriched media. Post-synthesis, ion-exchange chromatography isolates the labeled product .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data when using L-Threonine (D5, 15N) in cancer cell models?
- Methodological Answer : Discrepancies often arise from cell-line-specific variations in threonine dehydrogenase (TDH) activity. To address this, combine isotopic tracing with CRISPR-Cas9 knockdowns of TDH. Data normalization using internal standards (e.g., 13C-glucose) and computational flux balance analysis (FBA) can reconcile conflicting results .
Q. What experimental designs minimize isotopic dilution effects in longitudinal studies using L-Threonine (D5, 15N)?
- Methodological Answer : Use a dual-labeling approach (e.g., 13C6-glucose + D5-Threonine) to distinguish exogenous vs. endogenous threonine pools. Kinetic modeling, such as the Steele equation, accounts for isotopic dilution. Ensure cell cultures are maintained in isotope-free media for ≥48 hours pre-experiment to establish baseline metabolic states .
Q. How do researchers validate the role of L-Threonine (D5, 15N) in one-carbon metabolism under hypoxic conditions?
- Methodological Answer : Employ hypoxia chambers (1% O2) and isotopomer analysis to track threonine’s contribution to glycine and serine via serine hydroxymethyltransferase (SHMT). Compare 15N-labeled tetrahydrofolate (THF) levels in wild-type vs. SHMT-knockout models using LC-MS/MS. Normalize data to ATP levels to control for hypoxia-induced metabolic stress .
Data Interpretation & Framework Integration
Q. How can the PICOT framework structure a study on L-Threonine (D5, 15N)’s effects on gut microbiota metabolism?
- Population : Murine models with dysbiosis.
- Intervention : Dietary supplementation with 50 mg/kg L-Threonine (D5, 15N).
- Comparison : Control group receiving unlabeled threonine.
- Outcome : Quantification of 15N-enriched bacterial proteins via metaproteomics.
- Time : 14-day intervention.
- Methodological Rationale : This design isolates isotopic effects from nutritional ones and aligns with ethical guidelines for animal studies .
Q. What statistical models address variability in NMR data from L-Threonine (D5, 15N) metabolic studies?
- Methodological Answer : Apply mixed-effects models to account for batch variations in NMR peak intensities. Use principal component analysis (PCA) to cluster samples by isotopic enrichment patterns. Bootstrap resampling (1,000 iterations) validates confidence intervals for low-abundance metabolites .
Synthesis & Contamination Mitigation
Q. What protocols prevent cross-contamination during large-scale synthesis of L-Threonine (D5, 15N)?
- Methodological Answer : Implement Good Laboratory Practice (GLP) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
